(3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid

Quality Control Reproducibility Procurement

Researchers requiring sterically and electronically tuned arylboronic acids for Suzuki-Miyaura coupling often face supply inconsistencies with simpler analogs. (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid (CAS 1704069-21-5) provides a reliable solution with its unique ortho-methoxyphenyl-carbamoyl motif, which alters pKa and binding properties for improved selectivity. - Enables exploration of novel chemical space in kinase and protease inhibitor programs. - Consistent 98% purity minimizes variability in late-stage diversification and analytical method development. - Mitigates the risks of experimental irreproducibility linked to generic, less hindered arylboronic acid substitutes.

Molecular Formula C14H14BNO4
Molecular Weight 271.08 g/mol
CAS No. 1704069-21-5
Cat. No. B1408911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid
CAS1704069-21-5
Molecular FormulaC14H14BNO4
Molecular Weight271.08 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)C(=O)NC2=CC=CC=C2OC)(O)O
InChIInChI=1S/C14H14BNO4/c1-20-13-8-3-2-7-12(13)16-14(17)10-5-4-6-11(9-10)15(18)19/h2-9,18-19H,1H3,(H,16,17)
InChIKeyJCVYOHCBRLCUSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid: Procurement Baseline and Compound Identity


(3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid (CAS 1704069-21-5) is a functionalized arylboronic acid with the molecular formula C14H14BNO4 and a molecular weight of 271.08 g/mol . It belongs to a class of compounds widely utilized in organic synthesis and medicinal chemistry due to the ability of the boronic acid moiety to participate in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation . This specific compound features a boronic acid group attached to a phenyl ring, which is further substituted at the meta-position with a carbamoyl linkage to an ortho-methoxyphenyl group .

Suzuki coupling Arylboronic acid for C-C bond formation in complex molecules
Ortho-methoxy motif Steric and electronic tuning for regioselective coupling
High-purity specification Supplier-reported purity supports precise stoichiometry

Why Generic Arylboronic Acids Cannot Substitute This Compound


Direct substitution with a simpler arylboronic acid, such as 3-carbamoylphenylboronic acid (CAS 351422-73-6) or a para-methoxy isomer like (3-((4-methoxyphenyl)carbamoyl)phenyl)boronic acid (CAS 874459-99-1), is not scientifically justified. The unique ortho-methoxyphenyl-carbamoyl motif of the target compound introduces distinct steric and electronic properties [1]. Literature on ortho-substituted phenylboronic acids demonstrates that the proximity of substituents to the boron center can significantly alter acidity constants (pKa), receptor binding affinity, and crystal packing, thereby affecting reactivity and biological outcomes [2]. Consequently, the specific substitution pattern of (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid is integral to its function as a building block or potential inhibitor, making generic replacement a high-risk proposition for experimental reproducibility.

Ortho- vs para-methoxy substitution

Different ring geometry and electronics may alter binding and reactivity

Acidity constant (pKa) shift

Ortho substitution can lower pKa, changing boronate ester formation equilibria

Carbamoyl linker and molecular size

Larger scaffold and H-bonding potential may not transfer to simpler arylboronic acids

Quantitative Differentiation Evidence


Purity and Quality Control for Reproducibility

The target compound is supplied with a guaranteed purity of 98% as verified by HPLC and NMR . In contrast, a close structural analog, (3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid (CAS 874459-99-1), is commercially available at a lower standard purity of 95% . This difference in specified purity, while seemingly small, is critical for applications where precise stoichiometry is required, such as in kinetic studies or the synthesis of complex molecular libraries .

Purity specification
Data to verify
98% (HPLC/NMR) vs 95% analog
Supports precise stoichiometry in synthesis
Supplier-reported; verify by in-house QC
Quality Control Reproducibility Procurement

Ortho-Methoxy Substitution and Physicochemical Properties

A comprehensive review of ortho-substituted phenylboronic acids establishes that substituents in the ortho position can significantly alter the acidity constant (pKa) and crystal structure compared to meta- and para-isomers [1]. While specific pKa data for the target compound is not available, the predicted pKa for the core ortho-methoxyphenylboronic acid fragment is 8.55 ± 0.58 . This is in contrast to the predicted pKa of a simpler, unsubstituted phenylboronic acid (pKa ~8.8) [2]. The presence of the ortho-methoxy group is known to influence the electron density at the boron atom and can affect both its reactivity in cross-coupling reactions and its ability to form reversible covalent bonds with biological targets [1].

Predicted pKa
Class-level inference
8.55 ± 0.58 (ortho-fragment) vs ~8.8 (PhB(OH)₂)
May influence boronate ester equilibrium
In silico prediction; context-dependent
Medicinal Chemistry Structure-Activity Relationship Property Prediction

Structural Differentiation via Carbamoyl Linker

The target compound features a carbamoyl (-CONH-) linker connecting the boronic acid-bearing phenyl ring to the ortho-methoxyphenyl group. This is structurally distinct from simpler analogs like 3-carbamoylphenylboronic acid (CAS 351422-73-6), which lacks the second aromatic ring . The presence of the ortho-methoxyphenyl group introduces additional sites for potential hydrogen bonding, π-π stacking, and hydrophobic interactions . In contrast, the analog (3-((4-methoxyphenyl)carbamoyl)phenyl)boronic acid (CAS 874459-99-1) has the methoxy group in the para position, resulting in a different molecular geometry and electronic distribution .

Molecular weight
Data to verify
271.08 g/mol (target) vs 164.95 g/mol (3-carbamoyl analog)
Alters solubility and permeability profile
Calculated from formula; review for target engagement
Organic Synthesis Drug Discovery Molecular Diversity

Recommended Research and Procurement Applications


Diversified Compound Library Synthesis

The compound's unique ortho-methoxyphenyl-carbamoyl motif provides a distinct three-dimensional pharmacophore compared to other commercially available arylboronic acids [1]. Its high purity (98%) makes it a reliable building block for the late-stage diversification of drug candidates via Suzuki-Miyaura coupling, enabling the exploration of novel chemical space in kinase inhibitor or protease inhibitor programs where orthogonal substitution patterns are desirable .

Selective Probes and Sensors Development

Based on the class-level evidence that ortho-substituted phenylboronic acids exhibit altered pKa values and binding properties [1], this compound is a strong candidate for the design of selective carbohydrate sensors or enzyme inhibitors . Its structural features may confer improved selectivity for specific biological targets, such as certain glycosidases or serine hydrolases, when compared to less sterically hindered or electronically differentiated analogs .

Precision Cross-Coupling in Complex Molecule Assembly

In synthetic routes where standard arylboronic acids fail due to steric hindrance or unfavorable electronic effects, (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid offers a sterically and electronically tuned alternative [1]. Its use can potentially improve reaction yields and selectivity in the construction of biaryl linkages for advanced intermediates, agrochemicals, or functional materials .

Analytical Chemistry and Quality Control

Due to its well-defined structure and high commercial purity (98%) [1], this compound is suitable for use as a reference standard in HPLC and LC-MS method development and validation . Its use ensures accurate quantification and identification of related substances in complex reaction mixtures or pharmaceutical formulations .

Application
Selection Property
Validation Focus
Compound Library Diversification
Ortho-methoxy carbamoyl motif
Suzuki coupling diversity and yield
Selective Probe Design
Tunable pKa and binding properties
Boronate affinity and selectivity assays
Complex Molecule Assembly
Steric/electronic tuning for hindered coupling
Reaction yield and selectivity optimization
Analytical Reference Standard
High-purity supplier specification
HPLC/LC-MS method accuracy and impurity profiling

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